Lithium;4-ethyl-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a lithium ion and an ethyl group attached to the triazole ring
Mechanism of Action
Target of Action
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate, also known as AT21350, is a compound that has been synthesized for potential therapeutic applications Triazole compounds, which include at21350, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It is known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The interaction of AT21350 with its targets could lead to changes in the function of these targets, potentially resulting in therapeutic effects.
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the nature of the alterations induced by AT21350.
Pharmacokinetics
The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug . These properties could potentially impact the bioavailability of AT21350.
Result of Action
Given the known biological activities of triazole compounds , it is plausible that AT21350 could have a range of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.
Action Environment
Noncovalent intermolecular interactions have been found to influence the crystal packing of certain compounds , which could potentially impact the stability and efficacy of AT21350
Biochemical Analysis
Biochemical Properties
Triazoles, the family to which AT21350 belongs, are known to interact with various enzymes, proteins, and other biomolecules . They act as important pharmacophores, interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility .
Cellular Effects
Compounds with a triazole nucleus have been found to exhibit a range of effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Triazole-based compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Triazole-based compounds are known to be stable to metabolism .
Preparation Methods
The synthesis of lithium;4-ethyl-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with a lithium salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the lithium ion can be replaced by other cations.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex triazole derivatives.
Biology: The compound has been studied for its potential antimicrobial and antifungal activities.
Medicine: Triazole derivatives, including this compound, are investigated for their potential use as therapeutic agents in treating various diseases.
Comparison with Similar Compounds
Lithium;4-ethyl-1,2,4-triazole-3-carboxylate can be compared with other similar compounds, such as:
Lithium;1,2,4-triazole-3-carboxylate: This compound lacks the ethyl group, which may affect its biological activity and chemical properties.
Sodium;4-ethyl-1,2,4-triazole-3-carboxylate: The substitution of lithium with sodium can lead to differences in solubility and reactivity.
Potassium;4-ethyl-1,2,4-triazole-3-carboxylate: Similar to the sodium derivative, the potassium derivative may have different properties due to the presence of potassium instead of lithium.
This compound is unique due to the presence of both the lithium ion and the ethyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
lithium;4-ethyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.Li/c1-2-8-3-6-7-4(8)5(9)10;/h3H,2H2,1H3,(H,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYTENXXCOIAB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCN1C=NN=C1C(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6LiN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.